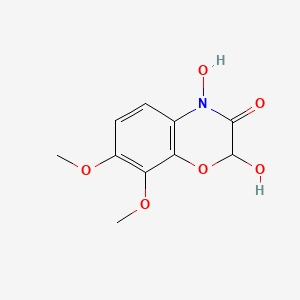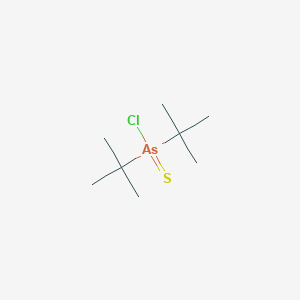
4-Methylenethiochroman
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylenethiochroman is a sulfur-containing heterocyclic compound that belongs to the class of thiochromans. These compounds are structurally related to chromans, which are known for their diverse biological activities. The presence of a sulfur atom in the thiochroman ring imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methylenethiochroman can be synthesized through several methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to yield 3-(phenylthio)-propanoic acids. These intermediates then undergo intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones . Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiochroman ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the synthetic routes mentioned above would be crucial for industrial applications.
化学反応の分析
Types of Reactions: 4-Methylenethiochroman undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiochroman ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiochroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiochromans, and various substituted thiochromans, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Methylenethiochroman has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Medicine: The unique structure of this compound makes it a candidate for drug development, particularly in the search for new antimicrobial and anticancer agents.
Industry: Its chemical properties make it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-Methylenethiochroman and its derivatives often involves interaction with biological targets such as enzymes and receptors. The sulfur atom in the thiochroman ring can form strong interactions with metal ions and other electrophilic centers, influencing the compound’s biological activity. Specific pathways and molecular targets depend on the particular derivative and its intended application.
類似化合物との比較
Thiochroman-4-one: A closely related compound with a similar structure but different functional groups.
Thioflavones: Another class of sulfur-containing heterocycles with distinct biological activities.
Benzothiopyrans: Compounds structurally related to thiochromans but with different substitution patterns.
Uniqueness: 4-Methylenethiochroman stands out due to its specific substitution pattern and the presence of a methylene group, which can influence its reactivity and biological properties. Its unique structure allows for diverse chemical modifications, making it a versatile compound in research and development.
特性
CAS番号 |
59867-52-6 |
|---|---|
分子式 |
C10H10S |
分子量 |
162.25 g/mol |
IUPAC名 |
4-methylidene-2,3-dihydrothiochromene |
InChI |
InChI=1S/C10H10S/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5H,1,6-7H2 |
InChIキー |
DLRKJIFFNNMDQM-UHFFFAOYSA-N |
正規SMILES |
C=C1CCSC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
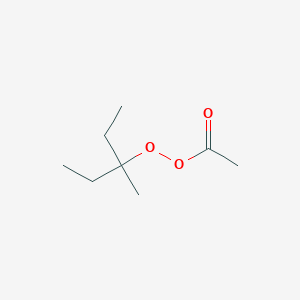
![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)
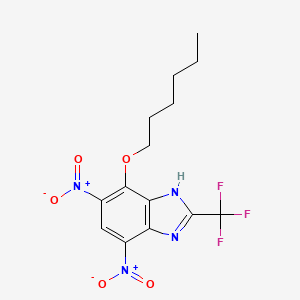

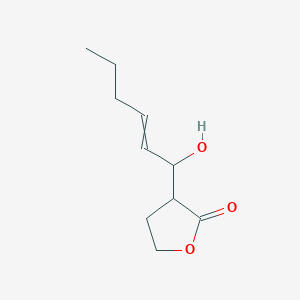
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)

![2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)](/img/structure/B14598175.png)
